molecular formula C27H21F3N2O4 B2985532 ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate CAS No. 1114835-50-5

ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate

Cat. No.: B2985532
CAS No.: 1114835-50-5
M. Wt: 494.47
InChI Key: QYEPJMLGRJWBLR-UHFFFAOYSA-N
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Description

The compound ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate features a quinoline backbone substituted with:

  • A phenyl group at position 2.
  • A carbamoylmethoxy group at position 4, where the carbamoyl moiety is linked to a 3-(trifluoromethyl)phenyl group.
  • An ethyl carboxylate ester at position 6.

Properties

IUPAC Name

ethyl 4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O4/c1-2-35-26(34)18-11-12-22-21(13-18)24(15-23(32-22)17-7-4-3-5-8-17)36-16-25(33)31-20-10-6-9-19(14-20)27(28,29)30/h3-15H,2,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEPJMLGRJWBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-6-carboxylic acid with 3-(trifluoromethyl)phenyl isocyanate, followed by esterification with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS No. Substituents Molecular Weight Key Differences
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 26893-12-9 - Hydroxy at C4
- Trifluoromethyl at C6
- Ethyl carboxylate at C3
285.22 Positional isomerism (C3 vs. C6 carboxylate) and lack of carbamoylmethoxy group .
Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate 1357935-77-3 - Methyl carboxylate at C2
- Fluoro at C6
422.3 Methyl ester vs. ethyl ester; fluoro substituent may alter lipophilicity .
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate 950276-25-2 - Chloro at C6
- Isopropylphenyl carbamoyl group
426.9 Chloro substituent increases electron-withdrawing effects; bulky isopropylphenyl may affect binding .
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate 680211-86-3 - Chloro at C4
- Trifluoromethyl at C2
303.66 Lacks carbamoylmethoxy group; trifluoromethyl at C2 instead of phenyl .
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 1215339-76-6 - Methylamino at C4
- Trifluoromethyl at C6
298.26 Amino group enhances hydrogen-bonding potential; different substitution pattern .

Functional Group Impact

  • Carbamoylmethoxy Group : Present in the target compound and analogs like CAS 1357935-77-3 , this group enhances hydrogen-bonding capacity and may improve target affinity compared to simpler alkoxy or hydroxy groups (e.g., CAS 26893-12-9).
  • Chloro Substituents : Found in CAS 950276-25-2 and 680211-86-3 , chloro groups introduce steric and electronic effects that could modulate binding to hydrophobic pockets in proteins.

Biological Activity

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C19H19F3N2O3
Molecular Weight : 392.36 g/mol
IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown potent inhibition against various kinases, including c-KIT. This inhibition is crucial for the treatment of cancers driven by mutations in these kinases .
  • Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against RNA viruses, due to the presence of heterocycles known to interact with viral proteins .
  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Type IC50/EC50 Values Reference
c-KIT InhibitionIC50 = 30 nM
Antiviral ActivityEC50 = 250 μM
Antibacterial ActivityIC50 = 15 μg/mL

Case Studies

  • c-KIT Mutant Inhibition : A study demonstrated that a similar compound effectively inhibited c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). The compound displayed a favorable pharmacokinetic profile in vivo, indicating its potential as a therapeutic candidate for GISTs resistant to standard treatments like imatinib .
  • Antiviral Screening : In a screening assay for antiviral agents, derivatives of quinoline were found to exhibit significant activity against various RNA viruses. The structure of this compound aligns with those showing promising results in inhibiting viral replication and entry into host cells .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of quinoline derivatives against multidrug-resistant bacteria. The results indicated that compounds with similar scaffolds effectively inhibited bacterial growth, highlighting their potential as new antibiotics .

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